molecular formula C7H7N3O B188744 5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile CAS No. 40380-36-7

5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile

Cat. No. B188744
CAS RN: 40380-36-7
M. Wt: 149.15 g/mol
InChI Key: WNSUWBPFLAQCMF-UHFFFAOYSA-N
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Description

5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile is a chemical compound with the CAS Number: 40380-36-7 . It has a molecular weight of 149.15 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile is 1S/C7H8N2O/c1-4-5(2)9-10-7(11)6(4)8-3/h9H,2H2,1H3,(H,10,11) . This provides a standardized textual identifier for the molecular structure.


Physical And Chemical Properties Analysis

5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile is a powder with a melting point of 210-212 degrees Celsius .

Scientific Research Applications

  • Antioxidant and Anti-inflammatory Activities : Novel derivatives of dihydropyrimidinecarbonitrile, including dimethylated adducts and triazole fused derivatives, have shown potent antioxidant and anti-inflammatory activities (Bhalgat et al., 2014).

  • Chemiluminescence Properties : Derivatives of 5-aminopyrazole-4-carbonitrile, including dimethyl 1,3-disubstituted pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyridazine-5,8-diones, have been evaluated for chemiluminescence, with some demonstrating greater efficiency than luminol (Tominaga et al., 1995).

  • Photocycloaddition Reactions : Studies in organic synthesis involving photocycloaddition of cycloalkenones to various alkenes have been conducted, showing potential in creating complex organic structures (Andresen & Margaretha, 1995).

  • Heterocyclic Syntheses : Enaminones have been used as building blocks in heterocyclic syntheses, leading to novel routes to dihydropyridazine-4-carboxylic acids (Alnajjar et al., 2008).

  • Biological Activity of Organometallic Compounds : Synthesis of organometallic derivatives, like dimethyl 2-oxo-4-vinyl-dihydro-2H-pyran-3-carbonitriles, has been studied for their cytotoxicity and inhibition of matrix metalloproteinases (Ignatovich et al., 2015).

  • Organic Synthesis Applications : Alkylazinylcarbonitriles have been used as building blocks in organic synthesis, leading to the creation of various heterocyclic compounds (Al-Mousawi et al., 2007).

  • Enaminonitriles in Heterocyclic Synthesis : Enaminonitriles are utilized in the synthesis of diverse pyrazole, pyridine, and pyrimidine derivatives, demonstrating their versatility in heterocyclic chemistry (Fadda et al., 2012).

  • Photosensitivity Studies : Spectroscopic and photosensitivity studies of specific pyridine derivatives, like 1,2-dihydropyridine-3-carbonitrile, have been conducted, indicating potential applications in optoelectronic devices (Roushdy et al., 2019).

  • Antimicrobial and Anticancer Activities : Novel pyridine derivatives synthesized from dihydropyridazine-4-carbonitrile have shown promising antimicrobial and anticancer activities (Elewa et al., 2021).

  • Ultrasound Assisted Synthesis : Ultrasound-assisted synthesis has been employed to create novel bis-pyridazine derivatives, demonstrating an innovative approach in chemical synthesis (Mekky & Al-Bogami, 2016).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

3,4-dimethyl-6-oxo-1H-pyridazine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-4-5(2)9-10-7(11)6(4)3-8/h1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNSUWBPFLAQCMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NN=C1C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90193374
Record name 2,3-Dihydro-5,6-dimethyl-3-oxo-4-pyridazinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90193374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile

CAS RN

40380-36-7
Record name 2,3-Dihydro-5,6-dimethyl-3-oxo-4-pyridazinecarbonitrile
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040380367
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 40380-36-7
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338208
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-Dihydro-5,6-dimethyl-3-oxo-4-pyridazinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90193374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-DIHYDRO-5,6-DIMETHYL-3-OXO-4-PYRIDAZINECARBONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XWO4UMV6Z1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
P Singh, R Kumar, BK Yadav, RS Khanna, AK Tewari - RSC Advances, 2014 - pubs.rsc.org
Co-doped Ce0.94Ca0.05Sr0.01O1.94 (CCSO) nano particles have been successfully synthesized by an auto-combustion method and were characterized by XRD, TEM and AFM …
Number of citations: 14 pubs.rsc.org
RA Bunce - Organic Chemistry, 2020 - pdfs.semanticscholar.org
Orthoesters have occupied an important niche in heterocycle synthesis since the mid-20th century. They have found wide application in the synthesis of five-and six-membered nitrogen-…
Number of citations: 1 pdfs.semanticscholar.org
SV Ryabukhin, AS Plaskon… - Journal of …, 2007 - ACS Publications
Chlorotrimethylsilane (TMSCl) has been utilized as an efficient promoter and water scavenger in the Knoevenagel condensations of aromatic aldehydes with various methylene active …
Number of citations: 101 pubs.acs.org
P Singh
Number of citations: 0

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